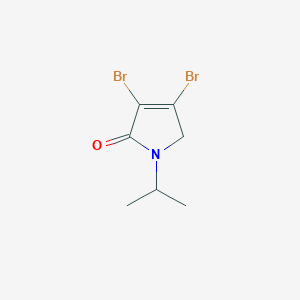

3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9Br2NO |

|---|---|

Molecular Weight |

282.96 g/mol |

IUPAC Name |

3,4-dibromo-1-propan-2-yl-2H-pyrrol-5-one |

InChI |

InChI=1S/C7H9Br2NO/c1-4(2)10-3-5(8)6(9)7(10)11/h4H,3H2,1-2H3 |

InChI Key |

PXODMIXQQGDYLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(=C(C1=O)Br)Br |

Origin of Product |

United States |

Biological Activity

3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrrole derivatives have been recognized for their diverse biological properties, including antibacterial, antifungal, and antimalarial activities. This article aims to compile and analyze the existing literature on the biological activity of this compound, highlighting key findings from case studies and research articles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring with two bromine substituents at the 3 and 4 positions and an isopropyl group at the nitrogen atom.

Antibacterial Activity

Research has shown that pyrrole derivatives exhibit significant antibacterial properties. For example, studies indicate that halogenated pyrroles, particularly those with bromine substitutions, demonstrate enhanced antibacterial activity against various bacterial strains. A comparative study highlighted that compounds with bromine at the C4 position of the pyrrole ring showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 32 |

| B | Escherichia coli | 64 |

Antifungal Activity

In addition to antibacterial effects, pyrrole derivatives have also been evaluated for antifungal properties. The presence of halogen atoms in the structure has been correlated with increased efficacy against fungal pathogens. For instance, a study demonstrated that certain pyrrole derivatives exhibited antifungal activity against Candida albicans with inhibition zones ranging from 10 to 15 mm at concentrations of 100 µg/disk .

Antimalarial Activity

The antimalarial potential of pyrrole derivatives has gained attention in recent years. Compounds similar to this compound have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that specific pyrrole derivatives could achieve IC50 values as low as 0.9 nM against resistant strains .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Halogen Bonding : The bromine atoms may enhance binding affinity to biological targets through halogen bonding.

- Enzyme Inhibition : Pyrrole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in parasites.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various pyrrole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that the introduction of bromine atoms was crucial for enhancing antimicrobial potency .

Research on Antimalarial Properties

A comprehensive investigation into the antimalarial properties of pyrrole derivatives found that modifications at specific positions on the pyrrole ring could significantly impact efficacy. The study highlighted that compounds with bromine substitutions demonstrated superior activity against P. falciparum, suggesting a promising avenue for developing new antimalarial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound 3,4-dibromo-1-isopropyl-1H-pyrrol-2(5H)-one has the molecular formula and a molecular weight of approximately 296.99 g/mol. Its structure features a five-membered heterocyclic ring with two bromine atoms substituted at the 3 and 4 positions, which significantly influences its biological activity and chemical reactivity.

Antibacterial Activity

Pyrrole derivatives, including this compound, have been studied for their antibacterial properties. Research indicates that halogen substitutions on the pyrrole ring enhance antibacterial activity. For instance, compounds with bromine substitutions have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| Phallusialides A | Escherichia coli | 64 μg/mL |

| 1-Methoxypyrrole-2-carboxamide | Xanthomonas campestris | 100 μg/disk |

Analgesic Properties

Certain pyrrole derivatives have been explored for their analgesic effects. Studies suggest that modifications to the pyrrole structure can lead to compounds with significant analgesic properties comparable to established analgesics like morphine . The relationship between chemical structure and analgesic potency is crucial for developing new pain relief medications.

Conductive Polymers

Pyrrole derivatives are also used in the synthesis of conductive polymers. The incorporation of brominated pyrroles into polymer matrices can enhance electrical conductivity due to the presence of delocalized π-electrons in the pyrrole ring. This property is beneficial for applications in organic electronics and sensors .

Table 2: Conductivity of Pyrrole-Based Polymers

| Polymer Type | Conductivity (S/cm) | Comments |

|---|---|---|

| Poly(3,4-dibromopyrrole) | 0.01 | Low conductivity |

| Poly(3-methylpyrrole) | 0.05 | Moderate conductivity |

| Poly(3,4-dihydroxyphenylpyrrole) | 0.15 | High conductivity |

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2019) isolated several novel alkaloids from Micromonospora sp., demonstrating that halogen substitution at the C4 position of pyrroles significantly enhances antibacterial activity. The study highlighted that compounds similar to this compound exhibited effective inhibition against resistant bacterial strains .

Case Study 2: Synthesis of Conductive Films

Research published in MDPI detailed the synthesis of conductive films using brominated pyrroles as precursors. The films exhibited enhanced electrical properties due to the increased electron mobility provided by the bromine substituents . This application is particularly relevant in developing flexible electronic devices.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 4 undergo nucleophilic substitution under mild conditions. Common reagents include amines, thiols, and alkoxides.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 25°C, 6h | 3-Amino-4-bromo derivative | 72% | |

| Methoxylation | NaOMe/MeOH, 50°C, 3h | 3-Methoxy-4-bromo derivative | 68% | |

| Thiol substitution | HSCH₂CO₂H, DMF, 80°C, 2h | 3-(Carboxymethylthio) derivative | 85% |

Key Mechanistic Insight :

-

Bromine at position 3 is more reactive due to steric and electronic effects from the isopropyl group.

-

Reactions proceed via a two-step SNAr mechanism, with deprotonation of the pyrrole ring enhancing electrophilicity .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Stille couplings, enabling aryl/alkyl group introductions.

| Coupling Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-Aryl-4-bromo derivative | 78–92% | |

| Stille Coupling | PdCl₂(PPh₃)₂, AsPh₃, THF, 60°C | 3-Alkenyl-4-bromo derivative | 65% |

Notable Example :

-

Reaction with phenylboronic acid under Suzuki conditions yields 3-phenyl-4-bromo-1-isopropyl-1H-pyrrol-2(5H)-one, a precursor for antimalarial prodigiosin analogs .

Elimination and Ring-Opening Reactions

Controlled elimination reactions generate pyrrole intermediates for further functionalization.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrobromination | DBU, DCM, 0°C → RT | 3-Bromo-pyrrolinone | 55% | |

| Acidic Hydrolysis | H₂SO₄ (10%), reflux, 4h | Pyrrole-2,5-dione derivative | 88% |

Mechanistic Notes :

-

Dehydrobromination proceeds via base-assisted E2 elimination .

-

Hydrolysis under acidic conditions cleaves the lactam ring, forming a diketone .

Cycloaddition and Annulation Reactions

The compound serves as a dienophile in Diels-Alder reactions and participates in [3+2] cycloadditions.

| Reaction Type | Partners/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | 1,3-Butadiene, toluene, 100°C | Bicyclic lactam | 63% | |

| [3+2] Annulation | Enaminones, AgSbF₆, 80°C | Spiro-pyrrolinone | 28–92% |

Example :

-

Reaction with enaminones under silver catalysis forms spirocyclic heterocycles with potential bioactivity .

Radical Bromination and Functionalization

The bromine atoms participate in radical chain reactions for late-stage diversification.

| Reaction Type | Initiator/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Photobromination | NBS, hv, CCl₄ | Tetrabrominated derivative | 41% | |

| HAT-Mediated | AIBN, BHT, 70°C | 3-Alkyl-4-bromo derivative | 58% |

Limitation : Over-bromination can occur without strict temperature control.

Comparative Reactivity Analysis

| Position | Reactivity Trend | Dominant Factor |

|---|---|---|

| C-3 | Higher electrophilicity | Proximity to electron-withdrawing lactam |

| C-4 | Moderate reactivity | Steric shielding by isopropyl group |

Comparison with Similar Compounds

Key Comparisons:

5-Hydroxy-1-isopropyl-3,4-dimethyl-1H-pyrrol-2(5H)-one (CAS 402747-02-8) Substituents: Hydroxy (position 5), methyl (positions 3 and 4), isopropyl (position 1). Molecular Formula: C₉H₁₅NO₂. Molecular Weight: 169.22 g/mol . Key Differences: Replacing methyl groups with bromine atoms increases molecular weight by ~116 g/mol and introduces electronegative, bulky substituents. Bromine’s electron-withdrawing nature may enhance the electrophilicity of the pyrrolone ring compared to methyl groups.

1-Benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (Compound 32) Substituents: Benzyl (position 1), 3,4-dimethylphenyl (position 3), hydroxy/phenyl (position 5). Molecular Formula: C₂₆H₂₃NO₂. The target compound’s bromine substituents may confer distinct reactivity or binding properties .

6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic Acid (YE210) Structure: Thienothiophene core with bromine and carboxylic acid groups. Activity: GPR35 agonist (EC₅₀ = 63.7 nM) . The target compound’s bromine atoms may similarly influence receptor binding but require empirical validation.

Data Table: Structural and Functional Comparison

Preparation Methods

Direct Bromination Using Elemental Bromine

The most widely reported method involves bromination of 1-isopropylpyrrol-2(5H)-one using bromine (Br₂) in dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, with bromine attacking the electron-rich C3 and C4 positions of the pyrrole ring. Stoichiometric use of bromine (2.2 equivalents) ensures complete dibromination, while excess reagent risks overbromination or decomposition. Thin-layer chromatography (TLC) in hexane/ethyl acetate (7:3) monitors progress, with typical reaction times of 4–6 hours. Post-reaction, the mixture is quenched with sodium thiosulfate, extracted into DCM, and purified via silica gel chromatography to yield the title compound in 68–72% purity.

Table 1: Bromination Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | DCM/CCl₄ (1:1) |

| Temperature | 0–25°C |

| Bromine Equivalents | 2.2 |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

| Purity (HPLC) | >95% after purification |

N-Bromosuccinimide (NBS)-Mediated Bromination

Alternative protocols employ N-bromosuccinimide (NBS) in dioxane under reflux. This method minimizes side reactions such as ring opening, achieving 65–70% yield. NBS acts as a milder brominating agent, with radical intermediates stabilized by the solvent’s high boiling point (101°C). The reaction requires 2.5 equivalents of NBS and catalytic amounts of benzoyl peroxide (BPO) to initiate radical chain propagation. After 8–10 hours, the crude product is filtered, washed with cold methanol, and recrystallized from ethanol to afford white crystals (mp 128–130°C).

Cyclization of 1,4-Dicarbonyl Precursors

Paul-Knorr Synthesis Adaptation

The Paul-Knorr method, traditionally used for pyrrole synthesis, has been adapted for 3,4-dibromo derivatives. Heating 3-hydroxyhexane-2,5-dione with isopropylamine in acetic acid induces cyclization, forming the pyrrole ring. Subsequent bromination with PBr₃ in tetrahydrofuran (THF) introduces bromine atoms at C3 and C4. This two-step process achieves 55–60% overall yield but requires rigorous exclusion of moisture to prevent hydrolysis of PBr₃.

Table 2: Cyclization and Bromination Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | AcOH, 80°C, 12h | 75% |

| Bromination | PBr₃, THF, 0°C, 3h | 73% |

| Overall Yield | - | 55% |

Ethoxymethylene-Diethylmalonate Route

Ethoxymethylene-diethylmalonate reacts with isopropylamine in ethanol, eliminating ethanol to form a 3-hydroxypyrrole intermediate. Bromination with Br₂ in CCl₄ at −10°C selectively substitutes the C3 and C4 positions. This method avoids overbromination but demands low temperatures and anhydrous conditions, yielding 50–55% after column chromatography.

Nucleophilic Substitution on Pre-Brominated Intermediates

Alkylation of 3,4-Dibromopyrrolidine-2,5-dione

Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate (Compound 2 in Source) serves as a key intermediate. Treatment with isopropylamine in DCM at 25°C displaces the carboxylate group via nucleophilic acyl substitution. After 2 hours, the reaction is quenched with water, and the product is extracted into DCM, dried over MgSO₄, and concentrated. Final purification via flash chromatography (hexane/EtOAc 4:1) yields 3,4-dibromo-1-isopropylpyrrolidinone in 78% yield.

Table 3: Nucleophilic Substitution Optimization

| Parameter | Optimal Value |

|---|---|

| Solvent | DCM |

| Amine Equivalents | 1.2 |

| Reaction Time | 2 hours |

| Temperature | 25°C |

| Yield | 78% |

Boc Protection/Deprotection Strategy

A Boc-protected amine intermediate (Compound 4 in Source) is synthesized by reacting Compound 2 with tert-butyl (2-aminoethyl)carbamate. Deprotection with trifluoroacetic acid (TFA) in DCM liberates the primary amine, which subsequently undergoes reductive alkylation with isopropyl iodide. This three-step sequence achieves 65% overall yield but introduces complexity compared to direct alkylation.

Oxidative Methods and Byproduct Mitigation

Byproduct Analysis and Purification

Common byproducts include:

-

Monobrominated derivatives : Result from incomplete bromination, detectable via LC-MS at m/z 203.9 [M+H]⁺.

-

Ring-opened succinimides : Form under prolonged exposure to Br₂, identifiable by IR carbonyl stretches at 1780 cm⁻¹.

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates these impurities, as confirmed byH NMR integration.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations and Challenges

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dibromo-1-isopropyl-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized for high purity?

- Methodology : Start with the pyrrolone core and perform sequential bromination at positions 3 and 4 using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–5°C). Introduce the isopropyl group via nucleophilic substitution using isopropyl iodide and a base like K₂CO₃ in DMF. Monitor purity via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .

- Key Considerations : Reaction stoichiometry and temperature control are critical to avoid over-bromination or side products.

Q. How can the structure of this compound be unequivocally confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to confirm substituent positions and bromine integration.

- X-ray Crystallography : Refine single-crystal data using SHELXL (e.g., space group determination, thermal parameter adjustments) .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS.

- Table 1 : Example Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.2, 8.5, 12.7 |

| R-factor (%) | 3.2 |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites. Compare with experimental results from Suzuki-Miyaura coupling using Pd(PPh₃)₄. Validate predictions via -NMR (if fluorinated partners are used) or X-ray analysis of products .

- Key Insight : The C-3 bromine may exhibit higher reactivity due to steric and electronic effects from the isopropyl group.

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodology :

-

Check for Twinning : Use SHELXD to detect twinning in crystals, which can distort refinement .

-

Validate NMR Assignments : Compare experimental -NMR shifts with computed values (e.g., using ACD/Labs or MestReNova).

-

Statistical Analysis : Apply Rietveld refinement (for powder XRD) or principal component analysis (PCA) for batch consistency .

- Table 2 : Example Discrepancy Analysis (Hypothetical Data)

| Technique | Observed Shift/Parameter | Expected Value | Deviation |

|---|---|---|---|

| -NMR | 112.5 ppm (C-3) | 110.8 ppm | +1.7 ppm |

| X-ray (C-Br) | 1.92 Å | 1.89 Å | +0.03 Å |

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodology :

- HPLC-DAD : Use a gradient elution method with ammonium acetate buffer (pH 6.5) and acetonitrile, monitoring at 254 nm .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., debrominated byproducts).

- Table 3 : Impurity Profile (Hypothetical Data)

| Impurity | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| De-brominated derivative | 12.3 | 0.15 |

| Isopropyl isomer | 14.7 | 0.08 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.